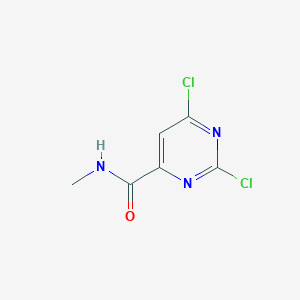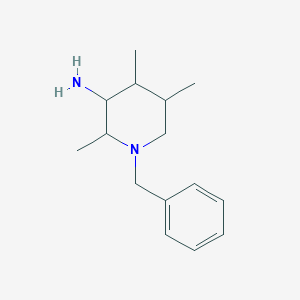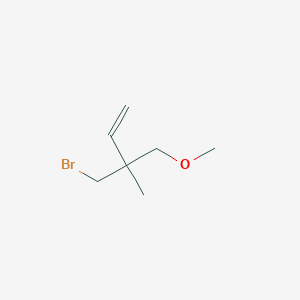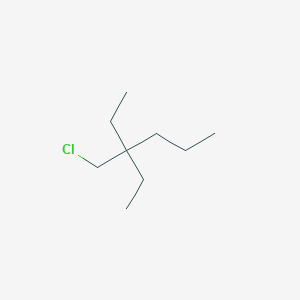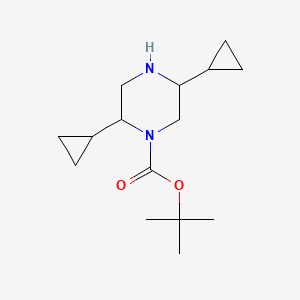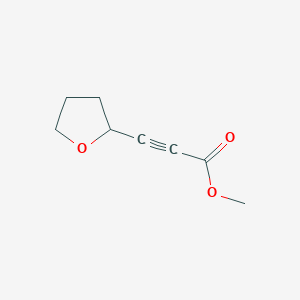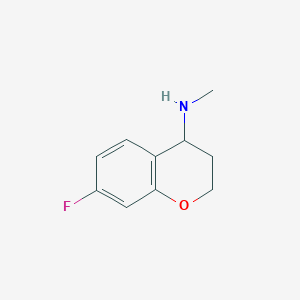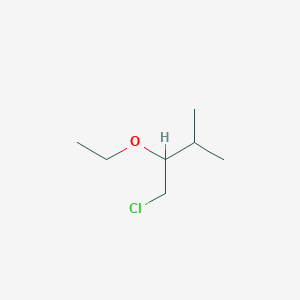
1-Chloro-2-ethoxy-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-ethoxy-3-methylbutane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethoxy-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-3-methylbutanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-ethoxy-3-methylbutanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2-ethoxy-3-methylbutane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃).
化学反応の分析
Types of Reactions
1-Chloro-2-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and cyanide ions (CN⁻).
Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-methyl-1-butene.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium cyanide (NaCN). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethoxy-3-methylbutanol, 2-ethoxy-3-methylbutyl cyanide, or 2-ethoxy-3-methylbutyl ether can be formed.
Elimination: The major product is typically 2-ethoxy-3-methyl-1-butene.
科学的研究の応用
1-Chloro-2-ethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications may involve the use of this compound as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-Chloro-2-ethoxy-3-methylbutane in chemical reactions typically involves the formation of a transition state where the chlorine atom is replaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1-Chloro-3-methylbutane: Similar in structure but lacks the ethoxy group.
1-Chloro-2-methylbutane: Similar in structure but lacks the ethoxy group and has a different position for the chlorine atom.
2-Chloro-2-methylbutane: Similar in structure but has the chlorine atom on a different carbon.
Uniqueness
1-Chloro-2-ethoxy-3-methylbutane is unique due to the presence of both an ethoxy group and a chlorine atom on the butane backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical transformations.
特性
分子式 |
C7H15ClO |
|---|---|
分子量 |
150.64 g/mol |
IUPAC名 |
1-chloro-2-ethoxy-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
InChIキー |
OSSIDVGNJBSRPD-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


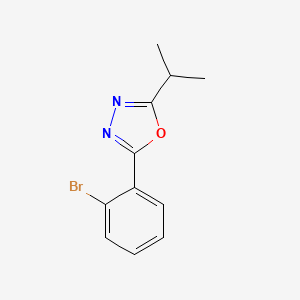
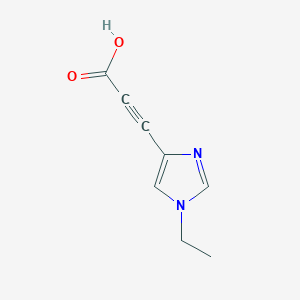
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
